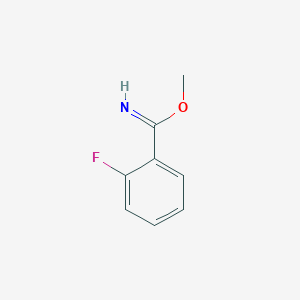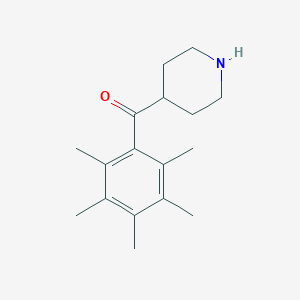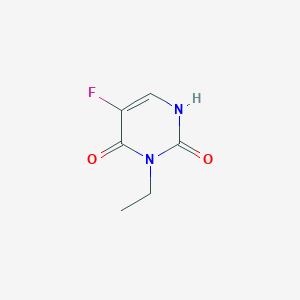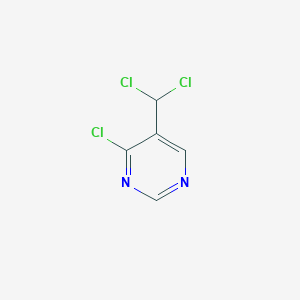
4-Chloro-5-(dichloromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(dichloromethyl)pyrimidine, also known as CPDC, is a chemical compound that has been used in various scientific research applications. CPDC is a pyrimidine derivative that is commonly used as a building block in the synthesis of other compounds.
Mecanismo De Acción
4-Chloro-5-(dichloromethyl)pyrimidine is known to inhibit the activity of various enzymes, including DNA polymerase and topoisomerase. It has been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. 4-Chloro-5-(dichloromethyl)pyrimidine has also been shown to have antiviral activity by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects:
4-Chloro-5-(dichloromethyl)pyrimidine has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. 4-Chloro-5-(dichloromethyl)pyrimidine has also been shown to have antiviral activity by inhibiting the replication of certain viruses. In addition, 4-Chloro-5-(dichloromethyl)pyrimidine has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Chloro-5-(dichloromethyl)pyrimidine in lab experiments is its high yield and simplicity of synthesis. 4-Chloro-5-(dichloromethyl)pyrimidine is also relatively stable and easy to handle. However, one of the limitations of using 4-Chloro-5-(dichloromethyl)pyrimidine is its toxicity. 4-Chloro-5-(dichloromethyl)pyrimidine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-Chloro-5-(dichloromethyl)pyrimidine in scientific research. One area of interest is the development of new anticancer and antiviral agents based on the structure of 4-Chloro-5-(dichloromethyl)pyrimidine. Another area of interest is the study of 4-Chloro-5-(dichloromethyl)pyrimidine's mechanism of action and its effects on DNA repair mechanisms. Additionally, 4-Chloro-5-(dichloromethyl)pyrimidine could be used as a tool in the study of various diseases, such as cancer and viral infections.
Métodos De Síntesis
The synthesis of 4-Chloro-5-(dichloromethyl)pyrimidine can be achieved through a multistep process. One of the most common methods involves the reaction of 4-chloro-5-nitropyrimidine with formaldehyde and hydrochloric acid to produce 4-chloro-5-(dichloromethyl)pyrimidine. This method has been widely used due to its high yield and simplicity.
Aplicaciones Científicas De Investigación
4-Chloro-5-(dichloromethyl)pyrimidine has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block in the synthesis of various compounds, such as antiviral and anticancer agents. 4-Chloro-5-(dichloromethyl)pyrimidine has also been used as a tool in the study of DNA repair mechanisms and DNA damage response.
Propiedades
Número CAS |
172225-58-0 |
|---|---|
Nombre del producto |
4-Chloro-5-(dichloromethyl)pyrimidine |
Fórmula molecular |
C5H3Cl3N2 |
Peso molecular |
197.45 g/mol |
Nombre IUPAC |
4-chloro-5-(dichloromethyl)pyrimidine |
InChI |
InChI=1S/C5H3Cl3N2/c6-4(7)3-1-9-2-10-5(3)8/h1-2,4H |
Clave InChI |
FUGKONDQQBUWQV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC=N1)Cl)C(Cl)Cl |
SMILES canónico |
C1=C(C(=NC=N1)Cl)C(Cl)Cl |
Sinónimos |
Pyrimidine, 4-chloro-5-(dichloromethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



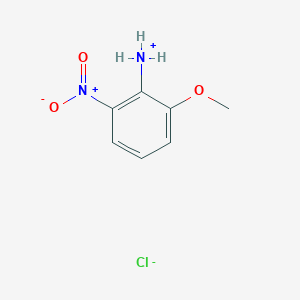
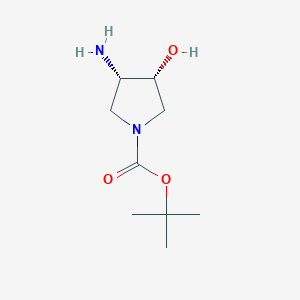
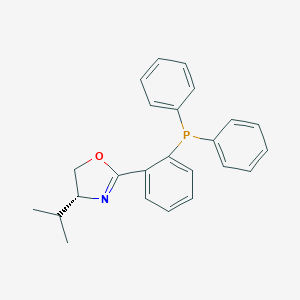
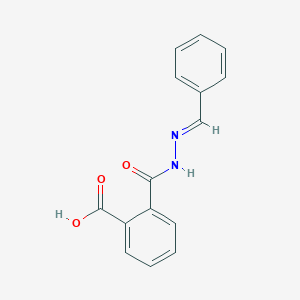

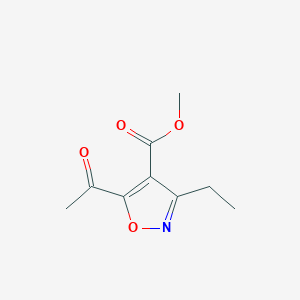
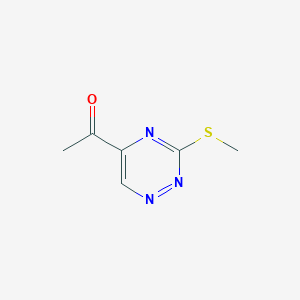
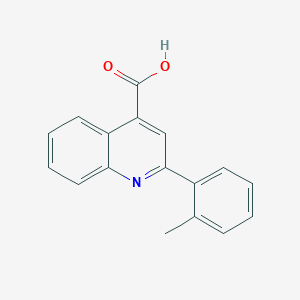
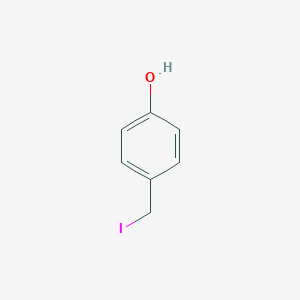
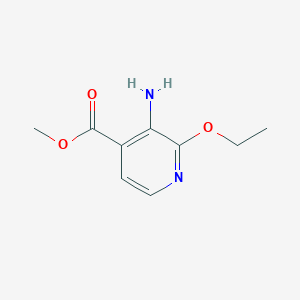
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
